REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([NH:17][C:18]2[N:23]=[C:22]([C:24]([F:27])([F:26])[F:25])[CH:21]=[CH:20][N:19]=2)[CH:5]=[C:6](B2OC(C)(C)C(C)(C)O2)[CH:7]=1.Br[C:29]1[S:33][CH:32]=[N:31][CH:30]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:1][C:2]1[CH:3]=[C:4]([NH:17][C:18]2[N:23]=[C:22]([C:24]([F:26])([F:25])[F:27])[CH:21]=[CH:20][N:19]=2)[CH:5]=[C:6]([C:29]2[S:33][CH:32]=[N:31][CH:30]=2)[CH:7]=1 |f:2.3.4,7.8.9.10|
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Name
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Quantity
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80 g
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Type
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reactant
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Smiles
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CC=1C=C(C=C(C1)B1OC(C(O1)(C)C)(C)C)NC1=NC=CC(=N1)C(F)(F)F
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Name
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Quantity
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28 g
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Type
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reactant
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Smiles
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BrC1=CN=CS1
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Name
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|
Quantity
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800 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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Quantity
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8 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
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Quantity
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44.7 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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Quantity
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447 mL
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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was concentrated in vacuo
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Type
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ADDITION
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Details
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The residue was diluted with EtOAc (500 mL)
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The filtrate was washed with brine (2×300 mL) and water (2×300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The crude product was recrystallized from EtOAc
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Type
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CUSTOM
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Details
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DCM in the ratio of 1:5 to afford a portion of product
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Type
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WASH
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Details
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eluted with dichloromethane/ethyl acetate (2:1)
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Name
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Type
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product
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Smiles
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CC=1C=C(C=C(C1)C1=CN=CS1)NC1=NC=CC(=N1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |